{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that contains both a thiadiazole and a thiophene ring
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the signal transducer and activator of transcription 3 (stat3), a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
Based on its structural similarity to other thiadiazole derivatives, it may interact with its target proteins and modulate their activity
Biochemical Pathways
If the compound does indeed target stat3, it could potentially affect pathways related to cell growth, apoptosis, and immune response .
Result of Action
If the compound acts on stat3, it could potentially influence cell growth and apoptosis, among other cellular processes .
Action Environment
Factors such as pH and temperature could potentially affect the compound’s activity .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, including this compound, have been used to synthesize new compounds . The structures of these new compounds were confirmed by 1H NMR and 13C NMR
Cellular Effects
Some 1,3,4-thiadiazole derivatives have been shown to induce cell cycle progression through G1 into S phase in cells
Molecular Mechanism
The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), a related compound, has been studied . The study showed that AMT can be converted into different structures via protonation reactions
Temporal Effects in Laboratory Settings
The synthesis of related thiadiazole derivatives has been reported . These derivatives were obtained under optimal conditions, and their yields were influenced by the choice of solvent and the presence of certain reagents .
Metabolic Pathways
The electrochemical behavior of a related compound, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), has been studied . The study proposed an E–pH diagram for different structures of AMT at various pH values .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides, while nucleophilic substitution can yield various substituted thiadiazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties and used in the synthesis of various derivatives.
N-(4-nitrophenyl)acetohydrazonoyl bromide: Utilized in the synthesis of thiadiazole derivatives with potential antimicrobial activity.
Uniqueness
{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is unique due to its dual ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS3/c11-5(4-2-1-3-13-4)8-6-9-10-7(12)14-6/h1-3H,(H,10,12)(H,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIUJUHUCFDTNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NNC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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